![molecular formula C17H15BrN2O3S2 B2783899 3-(benzylsulfonyl)-N-(4-bromobenzo[d]thiazol-2-yl)propanamide CAS No. 923472-82-6](/img/structure/B2783899.png)
3-(benzylsulfonyl)-N-(4-bromobenzo[d]thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines . They have also been used in the development of fluorescent probes .
Synthesis Analysis
Benzo[d]thiazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives has been analyzed using the DFT/6–311++G (d,p) method . The HOMO, LUMO, and MESP plots of the molecule are plotted to describe its nature and reactivity .Chemical Reactions Analysis
The chemical reactions of benzo[d]thiazole derivatives involve the 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides .Physical And Chemical Properties Analysis
Several optoelectronic properties of benzo[d]thiazole derivatives have been calculated using the DFT/6–311++G (d,p) method . The UV spectra are calculated by using TDDFT on the optimized geometry .Applications De Recherche Scientifique
Cytotoxic Activity
This compound has been studied for its potential in cancer therapy due to its cytotoxic properties. Derivatives of benzothiazole, such as the one , have shown promising results in inhibiting the growth of cancer cells. Specifically, they have been evaluated for their in vitro cytotoxic activity against human cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer), showing good cytotoxicity compared to standard drugs like Cisplatin .
Antibacterial Activity
The antibacterial properties of benzothiazole derivatives make them valuable in the development of new antibiotics. These compounds have been tested against various bacterial strains, and the results indicate that they exhibit good to moderate antibacterial activity, which is comparable to positive control drugs like Streptomycin .
Synthesis of Triazole Hybrids
Benzothiazole derivatives are used in the synthesis of 1,2,3-triazole hybrids through 1,3-dipolar cycloaddition reactions. These hybrids have been synthesized using propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction. The resulting triazole hybrids possess both cytotoxic and antibacterial activities, which are significant for medicinal chemistry applications .
Development of Chemotherapeutics
The search for selective chemotherapeutic agents that can target tumor cells without affecting healthy cells is ongoing. Benzothiazole derivatives are part of this search due to their selective action on cancer cells. They are being explored as potential candidates for novel chemotherapeutics that minimize side effects while effectively combating cancer .
Study of Heterocycles
Heterocyclic compounds containing benzothiazole units are of interest in the field of medicinal chemistry. They are being investigated for their ability to decrease the development of tumor cells. The development of new heterocycles is a crucial aspect of cancer therapy research, aiming to find more effective and selective treatments .
Luminescent Material Research
Benzothiazole derivatives are also being explored as luminescent materials. Functionalized benzothiazol-2-yl compounds have been used to create boron-difluoride complexes that exhibit good thermal and electrochemical stability, making them suitable for use in light-emitting devices .
Orientations Futures
Propriétés
IUPAC Name |
3-benzylsulfonyl-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S2/c18-13-7-4-8-14-16(13)20-17(24-14)19-15(21)9-10-25(22,23)11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIVDVNYHBSXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-(4-bromobenzo[d]thiazol-2-yl)propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.